![molecular formula C20H20N6O2 B14740259 N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide CAS No. 5300-61-8](/img/structure/B14740259.png)
N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide is a complex organic compound that features two imidazole rings attached to a central oxamide core. This compound is notable for its unique structure, which imparts a range of chemical and biological properties. Imidazole rings are known for their presence in many biologically active molecules, making this compound of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide typically involves the reaction of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The process involves the formation of an intermediate, which then reacts with another molecule of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the oxamide core or the imidazole rings, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of imidazole rings.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide involves its interaction with various molecular targets. The imidazole rings can bind to metal ions, making the compound effective in catalysis and coordination chemistry. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,5-dihydro-1H-imidazol-2-yl)phenylamine: Shares the imidazole ring structure but lacks the oxamide core.
N,N’-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea: Similar structure but with a urea core instead of oxamide.
Uniqueness
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide is unique due to its oxamide core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets.
Propiedades
Número CAS |
5300-61-8 |
|---|---|
Fórmula molecular |
C20H20N6O2 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C20H20N6O2/c27-19(25-15-5-1-13(2-6-15)17-21-9-10-22-17)20(28)26-16-7-3-14(4-8-16)18-23-11-12-24-18/h1-8H,9-12H2,(H,21,22)(H,23,24)(H,25,27)(H,26,28) |
Clave InChI |
NXKCXNXNBRPVMD-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C4=NCCN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



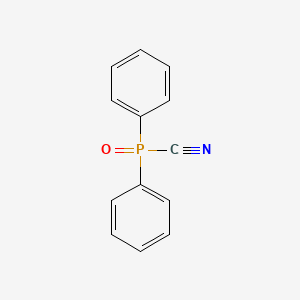
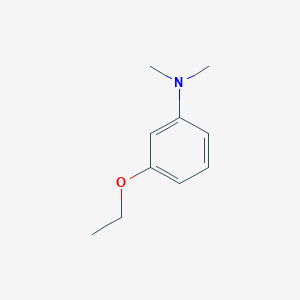
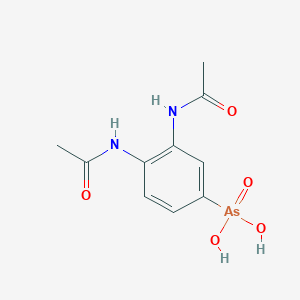

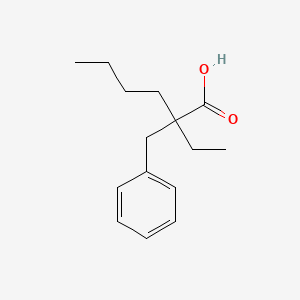

![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
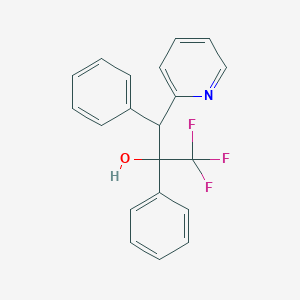
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
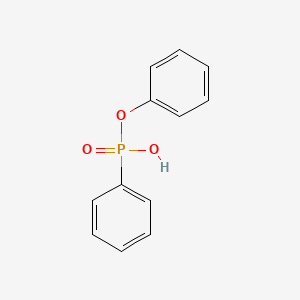


![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
